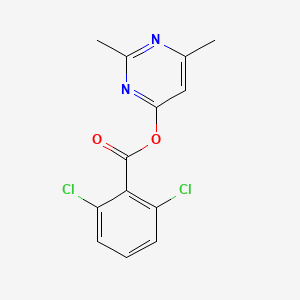
2,6-Dimethyl-4-pyrimidinyl 2,6-dichlorobenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-pyrimidinyl 2,6-dichlorobenzenecarboxylate, also known as DCMU, is a chemical compound with the molecular formula C13H10Cl2N2O2 . It is a herbicide that belongs to the family of substituted urea compounds.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethyl-4-pyrimidinyl 2,6-dichlorobenzenecarboxylate include its molecular formula C13H10Cl2N2O2 and molecular weight 297.14 .Applications De Recherche Scientifique
Chemistry and Properties of Pyrimidine Derivatives
Pyrimidine derivatives, including those similar to 2,6-Dimethyl-4-pyrimidinyl 2,6-dichlorobenzenecarboxylate, play a significant role in the field of chemistry due to their versatile properties. The preparation, properties, and applications of pyrimidine and its complexes have been extensively reviewed, highlighting their importance in spectroscopy, magnetic properties, and biological and electrochemical activities. These reviews identify gaps in research that suggest areas of potential interest for future investigations, including the exploration of unknown analogues of pyrimidine derivatives (Boča, Jameson, & Linert, 2011).
Application in Synthesis of Medicinal Compounds
Pyrimidine cores are essential precursors in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Their scaffolds are extensively studied for the development of drugs, highlighting the significance of hybrid catalysts in synthesizing pyrimidine scaffolds. This research underscores the role of pyrimidine derivatives in the synthesis of pharmacologically active compounds, suggesting a potential area of application for 2,6-Dimethyl-4-pyrimidinyl 2,6-dichlorobenzenecarboxylate in drug development (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials
The integration of pyrimidine fragments into π-extended conjugated systems is of great value for creating novel optoelectronic materials. Research has shown that quinazolines and pyrimidines, including derivatives similar to 2,6-Dimethyl-4-pyrimidinyl 2,6-dichlorobenzenecarboxylate, are important in the development of luminescent small molecules and chelate compounds. These compounds have applications in organic light-emitting diodes (OLEDs), image sensors, and photoelectric conversion elements, demonstrating the potential of pyrimidine derivatives in the field of advanced materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propriétés
IUPAC Name |
(2,6-dimethylpyrimidin-4-yl) 2,6-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-7-6-11(17-8(2)16-7)19-13(18)12-9(14)4-3-5-10(12)15/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGLOOWIWKGSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


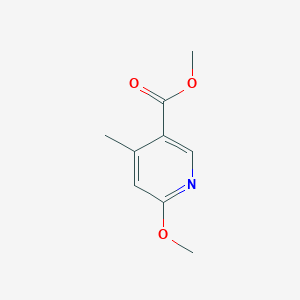

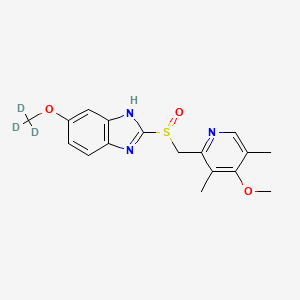
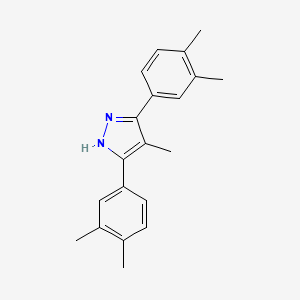
![N-(4-methylbenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2512420.png)
![6-[(4-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2512421.png)
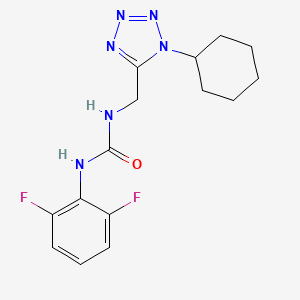

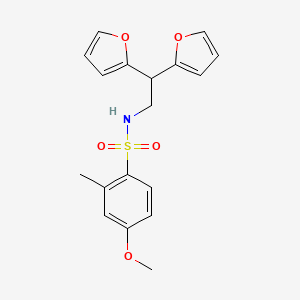
![4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2512432.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2512434.png)
